CP-339818

Descripción

Propiedades

Fórmula molecular |

C21H24N2 |

|---|---|

Peso molecular |

304.4 g/mol |

Nombre IUPAC |

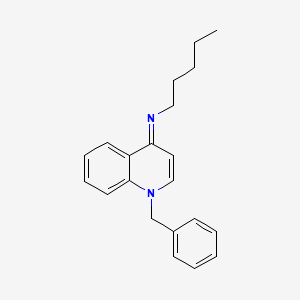

1-benzyl-N-pentylquinolin-4-imine |

InChI |

InChI=1S/C21H24N2/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21/h4-8,10-14,16H,2-3,9,15,17H2,1H3 |

Clave InChI |

MMGAVKCAGQCFHS-UHFFFAOYSA-N |

SMILES |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |

SMILES canónico |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-339818 on Kv1.3 Channels

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular mechanism by which CP-339818, a non-peptide small molecule, inhibits the voltage-gated potassium channel Kv1.3. Understanding this interaction is crucial for the development of novel immunomodulatory therapies targeting T-cell mediated autoimmune diseases.

Core Mechanism of Action

This compound acts as a potent and selective blocker of the Kv1.3 channel, a key regulator of T-lymphocyte activation. The primary mechanism of action is a state-dependent blockade, where the compound exhibits a strong preference for the C-type inactivated conformation of the channel.[1] This use-dependent inhibition means that the blocking effect is more pronounced when the channel is frequently activated, a characteristic of chronically activated effector memory T-cells implicated in autoimmune disorders.

The binding of this compound is extracellular, occurring at the outer vestibule of the channel pore with a 1:1 stoichiometry.[1] Evidence suggests that a large lipophilic group at the N1 position of the 1-benzyl-4-pentylimino-1,4-dihydroquinoline structure is essential for its high-affinity binding and potent inhibitory activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with Kv1.3 and other ion channels.

| Parameter | Value | Channel | Cell Type | Reference |

| IC50 | ~200 nM | Kv1.3 | Human T-lymphocytes | [1] |

| Stoichiometry | 1:1 | Kv1.3 | Human T-lymphocytes | [1] |

| Channel | Potency of this compound Blockade | Reference |

| Kv1.3 | High (IC50 ~200 nM) | [1] |

| Kv1.4 | High | [1] |

| Kv1.1 | Significantly weaker | [1] |

| Kv1.2 | Significantly weaker | [1] |

| Kv1.5 | Significantly weaker | [1] |

| Kv1.6 | Significantly weaker | [1] |

| Kv3.1-4 | Significantly weaker | [1] |

| Kv4.2 | Significantly weaker | [1] |

| ICRAC | No effect | [1] |

| Intermediate-conductance K(Ca) | No effect | [1] |

Experimental Protocols

Electrophysiological Recording of Kv1.3 Channel Inhibition

Objective: To measure the inhibitory effect of this compound on Kv1.3 currents using the whole-cell patch-clamp technique.

Cell Preparation:

-

Human T-lymphocytes or a stable cell line expressing human Kv1.3 (e.g., Ltk- cells) are used.

-

Cells are cultured under standard conditions and harvested for electrophysiological recordings.

Solutions:

-

Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2; pH adjusted to 7.2 with KOH.

-

External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell recording configuration.

-

Hold the membrane potential at -80 mV.

-

To elicit Kv1.3 currents, apply depolarizing voltage steps to +40 mV for 200-500 ms.

-

To study use-dependent block, apply a train of depolarizing pulses at a physiological frequency (e.g., 1 Hz).

-

Perfuse the bath with varying concentrations of this compound to determine the dose-response relationship.

-

To investigate the state-dependence, vary the duration and frequency of the depolarizing pulses to modulate the proportion of channels in the open and inactivated states.

Competitive Radioligand Binding Assay

Objective: To determine the binding site and affinity of this compound by assessing its ability to compete with a known radiolabeled Kv1.3 blocker, such as ¹²⁵I-charybdotoxin.

Methodology:

-

Prepare membrane fractions from cells expressing a high density of Kv1.3 channels.

-

Incubate the membrane preparations with a fixed concentration of ¹²⁵I-charybdotoxin.

-

Add increasing concentrations of unlabeled this compound to the incubation mixture.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound ¹²⁵I-charybdotoxin using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-charybdotoxin (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

T-Cell Proliferation Assay

Objective: To assess the functional consequence of Kv1.3 blockade by this compound on T-cell activation and proliferation.

Methodology:

-

Isolate human peripheral blood mononuclear cells (PBMCs) and purify T-lymphocytes.

-

Culture the T-cells in a 96-well plate.

-

Stimulate the T-cells with a mitogen (e.g., phytohemagglutinin (PHA)) or with anti-CD3/anti-CD28 antibodies to induce activation and proliferation.

-

Treat the cells with varying concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as:

-

[³H]-thymidine incorporation: Add [³H]-thymidine for the final 18-24 hours of culture and measure its incorporation into newly synthesized DNA.

-

CFSE staining: Label cells with carboxyfluorescein succinimidyl ester (CFSE) prior to stimulation and measure the dilution of the dye by flow cytometry as cells divide.

-

-

The concentration of this compound that inhibits 50% of the mitogen-induced proliferation is determined.

Visualizations

References

The Primary Function of CP-339818 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of CP-339818's Function in Neuroscience

This compound is a potent pharmacological agent primarily recognized in neuroscience for its selective blockade of the voltage-gated potassium channel Kv1.3. While it also exhibits inhibitory effects on the Kv1.4 and, to a lesser extent, Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, its principal application and therapeutic potential in the central nervous system (CNS) revolve around the modulation of neuroinflammatory processes mediated by microglia. The upregulation of Kv1.3 channels on activated microglia is a key pathological feature in various neurodegenerative and neuroinflammatory conditions. By inhibiting these channels, this compound effectively suppresses the pro-inflammatory responses of microglia, thereby mitigating neuronal damage.

Quantitative Data Presentation

The inhibitory profile of this compound across its primary molecular targets is summarized below. This data is crucial for designing experiments and interpreting results in the context of its use as a pharmacological tool in neuroscience research.

| Target Ion Channel | IC50 (Inhibitory Concentration 50%) | Notes |

| Kv1.3 | ~200 nM[1] | Primary target; potent blockade. |

| Kv1.4 | Not precisely quantified, but blocked by this compound. | |

| HCN1 | 18.9 µM[1] | Significantly lower affinity compared to Kv1.3. |

| HCN4 | 43.4 µM[1] | Significantly lower affinity compared to Kv1.3. |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Kv1.3 in Microglial Activation

The following diagram illustrates the central role of the Kv1.3 channel in the activation of microglia and the subsequent inflammatory cascade. Pathological stimuli, such as amyloid-beta (Aβ) or lipopolysaccharide (LPS), lead to the upregulation and activation of Kv1.3 channels. The resulting potassium efflux hyperpolarizes the microglial membrane, which in turn enhances the driving force for calcium influx through channels like the calcium-release-activated calcium (CRAC) channel. This sustained increase in intracellular calcium is a critical second messenger that activates downstream signaling pathways, including the calcineurin/NFAT pathway, leading to the transcription and release of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as reactive oxygen species (ROS). These inflammatory mediators contribute to neuronal damage and death.

References

The Discovery and Synthesis of CP-339818: A Kv1.3 Channel Blocker

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of CP-339818, a potent, non-peptide blocker of the voltage-gated potassium channel Kv1.3. The compound, chemically identified as N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine hydrochloride, has demonstrated significant potential in the modulation of T-cell activation, a key process in various autoimmune disorders. This document provides a comprehensive overview of its pharmacological profile, a plausible synthetic route, and detailed experimental protocols for its biological evaluation, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Introduction

Voltage-gated potassium channels, particularly Kv1.3, play a crucial role in regulating the membrane potential of T-lymphocytes. Upon T-cell activation, the expression of Kv1.3 channels is upregulated, and their activity is essential for maintaining the calcium signaling required for proliferation and cytokine production. Consequently, the development of selective Kv1.3 channel blockers has been a significant focus in the search for novel immunomodulatory therapies for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.

This compound emerged from discovery programs aimed at identifying small molecule inhibitors of the Kv1.3 channel. Its ability to selectively block Kv1.3 and consequently suppress T-cell activation underscores its therapeutic potential.

Discovery of this compound

While the specific details of the initial high-throughput screening campaign that led to the identification of this compound are not extensively published, the discovery of such small molecule ion channel modulators typically follows a well-established workflow.

Caption: A generalized workflow for the discovery of a small molecule drug candidate like this compound.

The process likely began with a high-throughput screening (HTS) of a diverse chemical library using an automated electrophysiology or fluorescence-based assay to identify compounds that inhibit Kv1.3 channel activity. Promising "hits" from the HTS would then undergo further characterization to confirm their activity and assess their selectivity against other ion channels. This would be followed by a lead optimization phase, where medicinal chemists would synthesize analogues of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of this compound as a clinical candidate.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: A plausible synthetic pathway for the preparation of this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Pentylquinolin-4-amine

-

In a round-bottom flask, combine 4-chloroquinoline (1 equivalent) and 1-pentanamine (3-5 equivalents).

-

Heat the reaction mixture at 120-140 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and dissolve it in a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-pentylquinolin-4-amine.

Step 2: Synthesis of 1-Benzyl-4-(pentylamino)quinolin-1-ium halide

-

Dissolve N-pentylquinolin-4-amine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Add benzyl bromide or benzyl chloride (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours.

-

The product, a quaternary ammonium salt, may precipitate from the reaction mixture. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure to yield the crude product.

Step 3: Synthesis of N-[1-(Phenylmethyl)-4(1H)-quinolinylidene]-1-pentanamine (this compound free base)

-

Treat the 1-benzyl-4-(pentylamino)quinolin-1-ium halide from the previous step with a mild base (e.g., triethylamine or potassium carbonate) in a suitable solvent.

-

Stir the mixture at room temperature until the deprotonation is complete.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain the free base of this compound.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the free base of this compound in a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield this compound hydrochloride.

Biological Activity and Mechanism of Action

This compound is a potent blocker of the Kv1.3 potassium channel, with reported IC50 values in the low nanomolar range.[1] It also exhibits activity against the Kv1.4 channel, though with slightly lower potency.[1] The compound shows significantly weaker effects on other Kv channels, indicating a degree of selectivity.[1]

The primary mechanism of action of this compound is the blockade of Kv1.3 channels, which are crucial for T-cell activation. By inhibiting the efflux of potassium ions, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for calcium influx through CRAC channels. This attenuation of calcium signaling ultimately leads to the suppression of T-cell proliferation and cytokine release.[1]

Caption: The signaling pathway of T-cell activation and the inhibitory action of this compound on the Kv1.3 channel.

Quantitative Data

| Target | IC50 | Cell Line/System | Reference |

| Kv1.3 | 200 nM | Human T-cells | [1] |

| Kv1.4 | ~300 nM | Not specified | |

| HCN1 | 18.9 µM | Stably expressed in cell lines | [1] |

| HCN4 | 43.4 µM | Stably expressed in cell lines | [1] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 Inhibition Assay

This protocol describes a standard method for determining the inhibitory concentration (IC50) of this compound on Kv1.3 channels expressed in a suitable cell line (e.g., Jurkat T-cells or a stably transfected cell line like CHO or HEK293).

Materials:

-

Cell line expressing Kv1.3 channels

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

-

Microscope

Procedure:

-

Cell Preparation: Culture the cells under standard conditions. On the day of the experiment, gently detach the cells and resuspend them in the external solution.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration:

-

Obtain a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

-

-

Data Recording:

-

Clamp the cell at a holding potential of -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 15 seconds).

-

Record the baseline current for a stable period.

-

-

Compound Application:

-

Prepare a series of dilutions of this compound in the external solution.

-

Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration of this compound.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of the logarithm of the compound concentration.

-

Fit the data to a Hill equation to determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of Kv1.3 channels in cellular physiology and a promising lead compound for the development of novel therapeutics for autoimmune diseases. This guide provides a comprehensive overview of its discovery, a plausible synthetic route, and detailed methodologies for its biological evaluation, which should aid researchers in further exploring the potential of this and related compounds. Further research into the precise binding site and the development of more selective analogues will be crucial for its potential clinical translation.

References

An In-depth Technical Guide to the Ion Channel Specificity of CP-339818

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest for its selective inhibition of the voltage-gated potassium channel Kv1.3. This channel plays a crucial role in the activation and proliferation of T-lymphocytes, making it a promising therapeutic target for autoimmune diseases. This technical guide provides a comprehensive overview of the ion channel specificity of this compound, detailing its primary targets, off-target effects, and the experimental methodologies used for its characterization. Quantitative data are presented in tabular format for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound, with the chemical name 1-benzyl-4-pentylimino-1,4-dihydroquinoline, has been extensively studied as a selective blocker of the Kv1.3 channel.[1] The therapeutic potential of targeting Kv1.3 stems from its critical role in maintaining the membrane potential of T-cells, which is essential for sustained calcium influx and subsequent activation of the immune response.[2][3][4] By inhibiting Kv1.3, this compound can effectively suppress T-cell activation, offering a targeted immunomodulatory approach.[1] This guide delves into the specifics of its interaction with various ion channels, providing a detailed resource for researchers in pharmacology and drug development.

Target Ion Channel Specificity: Quantitative Analysis

The inhibitory activity of this compound has been quantified against a panel of ion channels using electrophysiological and binding assays. The data clearly demonstrates a high affinity for Kv1.3 and Kv1.4 channels, with significantly weaker interactions with other potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.

| Ion Channel | IC50 (Inhibitory Concentration 50%) | Comments |

| Primary Targets | ||

| Kv1.3 | ~200 nM | Preferentially binds to the C-type inactivated state of the channel.[1] |

| Kv1.4 | ~300 nM | A cardiac and neuronal A-type K+ channel.[1] |

| Off-Target Channels | ||

| HCN1 | 18.9 µM | Inhibition is dependent on intracellular chloride concentration and is voltage-dependent.[2][5] |

| HCN4 | 43.4 µM | Inhibition is dependent on intracellular chloride concentration.[2][5] |

| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Significantly weaker blocking effects | Specific IC50 values are not extensively reported, indicating much lower affinity compared to Kv1.3/1.4.[1][2][3] |

Experimental Protocols

The characterization of this compound's ion channel specificity relies on two primary experimental techniques: electrophysiology (specifically whole-cell patch-clamp) and competitive radioligand binding assays.

Electrophysiology: Whole-Cell Patch-Clamp

Whole-cell patch-clamp is the gold standard for characterizing the functional effects of a compound on ion channel activity.[6][7][8] This technique allows for the direct measurement of ion currents through the channel in response to controlled changes in membrane voltage.

Objective: To determine the concentration-dependent inhibition of ion channel currents by this compound and to study the voltage- and state-dependence of the block.

General Protocol:

-

Cell Preparation: Mammalian cell lines (e.g., HEK293, CHO) are transiently or stably transfected with the cDNA encoding the ion channel of interest (e.g., human Kv1.3).[9][10]

-

Recording Configuration: The whole-cell patch-clamp configuration is established using a glass micropipette to form a high-resistance seal with the cell membrane, followed by membrane rupture to gain electrical access to the cell's interior.[7][11]

-

Solutions:

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP-Mg, 0.1 GTP-Na; pH adjusted to 7.2 with KOH.

-

-

Voltage Protocol (for Kv channels):

-

Cells are held at a holding potential of -80 mV.

-

Depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) are applied to elicit outward potassium currents.

-

To study use-dependence and block of the inactivated state, repetitive pulses are applied.[1]

-

-

Voltage Protocol (for HCN channels):

-

Data Acquisition and Analysis: Currents are recorded before and after the application of various concentrations of this compound. The percentage of current inhibition is plotted against the drug concentration to determine the IC50 value using a logistical function fit.

Competitive Radioligand Binding Assay

Binding assays are used to determine the affinity of a compound for a receptor or ion channel by measuring its ability to displace a known radiolabeled ligand.[13][14] For Kv1.3, the scorpion toxin charybdotoxin, a potent blocker, can be radiolabeled (e.g., with ¹²⁵I) for this purpose.[1]

Objective: To determine the binding affinity (Ki) of this compound for the Kv1.3 channel.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the Kv1.3 channel (e.g., HEK293-Kv1.3 cells).[15] This involves cell lysis and centrifugation to isolate the membrane fraction.

-

Binding Reaction:

-

A fixed concentration of radiolabeled ligand (e.g., ¹²⁵I-charybdotoxin) is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the channel.

-

The reaction is incubated to reach equilibrium.

-

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand. Unbound radioligand passes through the filter.[15]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The IC50 value is determined, which is the concentration of this compound that displaces 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Signaling Pathway: T-Cell Activation and Kv1.3 Inhibition

The primary therapeutic rationale for this compound is its ability to suppress T-cell activation by blocking Kv1.3 channels. This intervention disrupts a critical signaling cascade that is initiated by the T-cell receptor (TCR).

Mechanism of T-Cell Activation:

-

TCR Engagement: The T-cell receptor recognizes an antigen presented by an antigen-presenting cell (APC) via the major histocompatibility complex (MHC).[16][17]

-

Initiation of Signaling Cascade: This binding event activates a cascade of intracellular signaling molecules, starting with the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex by Lck.[17][18]

-

Signal Propagation: Activated Lck phosphorylates and activates ZAP-70, which in turn phosphorylates key adaptor proteins like LAT and SLP-76.[16][17]

-

Second Messenger Generation: This signaling complex activates Phospholipase C gamma 1 (PLCγ1), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[17]

-

Calcium Influx: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium. This depletion of intracellular calcium stores triggers the opening of Calcium Release-Activated Calcium (CRAC) channels in the plasma membrane, resulting in a sustained influx of extracellular calcium.[2]

-

NFAT Activation: The elevated intracellular calcium levels activate the phosphatase calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT).[2][3] Dephosphorylated NFAT translocates to the nucleus and acts as a transcription factor to promote the expression of genes involved in T-cell activation and proliferation, such as Interleukin-2 (IL-2).

Role of Kv1.3 and Inhibition by this compound:

The sustained influx of positively charged calcium ions through CRAC channels would rapidly depolarize the T-cell membrane, which would diminish the electrochemical gradient driving further calcium entry. The Kv1.3 channel counteracts this depolarization by facilitating the efflux of potassium ions, thereby maintaining a negative membrane potential that is permissive for continued calcium influx.[2]

By blocking the Kv1.3 channel, this compound inhibits this potassium efflux. The resulting membrane depolarization reduces the driving force for calcium entry through CRAC channels. The diminished intracellular calcium signal leads to reduced calcineurin activity, less NFAT dephosphorylation and nuclear translocation, and ultimately, suppression of T-cell activation and proliferation.[1]

Conclusion

This compound is a highly selective inhibitor of the voltage-gated potassium channels Kv1.3 and, to a slightly lesser extent, Kv1.4. Its potency against other Kv channels and HCN channels is significantly lower, establishing a clear selectivity profile. The primary mechanism of its immunosuppressive action is the blockade of Kv1.3 channels in T-lymphocytes, which leads to membrane depolarization, reduced calcium influx, and subsequent inhibition of the calcineurin-NFAT signaling pathway. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and investigating the role of Kv1.3 in health and disease. Further research to quantify its interaction with a broader range of ion channels would continue to refine our understanding of its pharmacological profile.

References

- 1. Novel nonpeptide agents potently block the C-type inactivated conformation of Kv1.3 and suppress T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neurological Disease (Inhibitors Agonists Modulators Antagonists) | MedChemExpress [medchemexpress.eu]

- 4. sophion.com [sophion.com]

- 5. Novel pharmacological activity of loperamide and CP-339,818 on human HCN channels characterized with an automated electrophysiology assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Whole‐cell patch‐clamp electrophysiology [bio-protocol.org]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. homepages.gac.edu [homepages.gac.edu]

- 9. Human KCNA3 Stable Cell Line-HEK293 (CSC-RI0125) - Creative Biogene [creative-biogene.com]

- 10. Molecular Determinants of Kv1.3 Potassium Channels-induced Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole Cell Patch Clamp Protocol [protocols.io]

- 12. Regulation of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channel Activity by cCMP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ion Channel Binding Assays - Creative Bioarray [ionschannel.com]

- 14. Ion Channel Binding Assays - Creative Biogene [creative-biogene.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 18. Antigen receptor structure and signaling pathways - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of CP-339,818

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of CP-339,818, a potent small molecule inhibitor of the voltage-gated potassium channel Kv1.3. By elucidating its mechanism of action, potency, and selectivity, this document serves as a critical resource for professionals engaged in immunology, ion channel research, and the development of novel therapeutics for autoimmune disorders.

Core Mechanism of Action: Inhibition of T-Cell Activation via Kv1.3 Blockade

The primary pharmacodynamic effect of CP-339,818 is the suppression of T-lymphocyte activation through the blockade of the Kv1.3 potassium channel.[1][2] This channel is a key regulator of the T-cell membrane potential. During T-cell activation, a sustained influx of calcium (Ca2+) into the cell is necessary to trigger downstream signaling cascades that lead to proliferation and cytokine production.[2][3][4] The electrochemical gradient required for this prolonged Ca2+ entry is maintained by the efflux of potassium ions (K+) through channels such as Kv1.3.

By blocking Kv1.3, CP-339,818 causes membrane depolarization. This depolarization reduces the driving force for Ca2+ influx through Calcium Release-Activated Ca2+ (CRAC) channels, thereby dampening the intracellular calcium signal required for T-cell activation.[4] This targeted intervention on a critical component of the T-cell activation machinery makes CP-339,818 a significant tool for studying immune responses and a potential therapeutic agent for T-cell-mediated autoimmune diseases.

Quantitative Pharmacodynamics: Potency and Selectivity

The potency and selectivity of CP-339,818 have been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity on different ion channels.

Table 1: Inhibitory Potency of CP-339,818 on Key Ion Channels

| Target Ion Channel | IC50 Value |

| Kv1.3 | ~200 nM[1][3][4][5] |

| Kv1.4 | ~300 nM[3][4][5] |

| HCN1 | 18.9 µM[1][2] |

| HCN4 | 43.4 µM[1][2] |

Table 2: Selectivity Profile of CP-339,818

| Ion Channel | Activity |

| Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Significantly weaker blocking effects compared to Kv1.3 and Kv1.4.[1][3][4][5] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

References

- 1. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]

- 2. Frontiers | Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis [frontiersin.org]

- 3. Localization of Kv1.3 channels in the immunological synapse modulates the calcium response to antigen stimulation in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological role of Kv1.3 channel in T lymphocyte cell investigated quantitatively by kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

Initial Exploratory Studies on CP-339818: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has garnered significant interest for its selective blockade of voltage-gated potassium channels, primarily Kv1.3 and Kv1.4. Initial exploratory studies have revealed its potential as an immunomodulatory agent due to its ability to suppress T cell activation. This technical guide provides an in-depth overview of the core findings from these initial studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways and workflows.

Core Mechanism of Action and Pharmacological Profile

This compound exerts its primary effects by blocking the C-type inactivated state of the Kv1.3 potassium channel, a key regulator of T lymphocyte membrane potential and calcium signaling.[1] By inhibiting Kv1.3, this compound effectively suppresses the sustained calcium influx required for T cell activation, proliferation, and cytokine production. The compound also demonstrates inhibitory activity against the Kv1.4 channel and, at higher concentrations, affects Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.

Quantitative Data: Inhibitory Concentrations (IC50)

The following table summarizes the inhibitory potency of this compound against various ion channels as determined in initial in vitro studies.

| Target Ion Channel | IC50 Value | Reference |

| Kv1.3 | ~200 nM | [1][2] |

| Kv1.4 | ~300 nM | [1] |

| HCN1 (high Cl⁻) | 18.9 µM | [2] |

| HCN4 (high Cl⁻) | 43.4 µM | [2] |

Note: this compound has been shown to have significantly weaker effects on Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, and Kv4.2 channels.[1][2]

Key Experimental Findings and Protocols

Initial research on this compound focused on its impact on T cell function, pancreatic beta-cell activity, and HCN channel modulation. This section details the seminal experiments and their methodologies.

Inhibition of Human T Cell Activation

One of the most significant findings of the initial exploratory studies was the potent suppression of human T cell activation by this compound. This effect is a direct consequence of Kv1.3 channel blockade.

This protocol is based on the methodologies described in the foundational studies of this compound's effect on T cells.

-

T Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. T cells can be further purified using nylon wool columns or magnetic bead-based negative selection.

-

Cell Culture: T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

T Cell Stimulation: T cells are stimulated to proliferate using a combination of anti-CD3 and anti-CD28 monoclonal antibodies. Typically, 96-well plates are pre-coated with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) overnight at 4°C. T cells are then added to the wells at a density of 1-2 x 10^6 cells/mL in the presence of soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations at the time of stimulation.

-

Proliferation Measurement: After a 48-72 hour incubation period at 37°C in a 5% CO2 atmosphere, T cell proliferation is assessed. A common method is the [³H]thymidine incorporation assay. [³H]thymidine (1 µCi/well) is added to the cultures for the final 18-24 hours of incubation. The cells are then harvested onto glass fiber filters, and the incorporated radioactivity is measured using a scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the proliferation observed in the absence of the compound.

Electrophysiological Characterization of Kv1.3 Blockade

The direct interaction of this compound with the Kv1.3 channel was characterized using electrophysiological techniques, specifically the whole-cell patch-clamp method.

This protocol outlines the general procedure for recording Kv1.3 currents and assessing their inhibition by this compound.

-

Cell Line: A stable cell line heterologously expressing the human Kv1.3 channel (e.g., CHO or HEK293 cells) is used.

-

Cell Preparation: Cells are plated on glass coverslips for recording.

-

Electrophysiological Recording:

-

Pipette Solution (Intracellular): Contains (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The holding potential is typically set to -80 mV.

-

Voltage Protocol: To elicit Kv1.3 currents, depolarizing voltage steps are applied. A typical protocol involves stepping the membrane potential from the holding potential to various test potentials (e.g., from -60 mV to +60 mV in 20 mV increments) for a duration of 200-500 ms.

-

-

This compound Application: this compound is applied to the bath solution at different concentrations to determine its effect on the Kv1.3 currents.

-

Data Analysis: The peak outward current at each test potential is measured before and after the application of this compound. The percentage of current inhibition is calculated to determine the IC50 value.

Effects on Glucose-Stimulated Insulin Secretion (GSIS)

To explore the broader physiological effects of potassium channel modulation, the impact of this compound on pancreatic beta-cell function was investigated.

This protocol is adapted from studies investigating the role of potassium channels in insulin secretion.

-

Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by purification using a density gradient.

-

Islet Culture: Islets are cultured overnight in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

GSIS Assay:

-

Pre-incubation: Islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Treatment: Groups of islets are then incubated for 1 hour in KRB buffer containing either low glucose (2.8 mM) or high glucose (e.g., 16.7 mM), with or without this compound (e.g., 5 µM).

-

Supernatant Collection: After the incubation period, the supernatant is collected for insulin measurement.

-

-

Insulin Measurement: The insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted is normalized to the islet number or total insulin content. The results are typically expressed as the stimulation index (insulin secreted at high glucose / insulin secreted at low glucose).

Finding: In a study by Jacobson et al. (2010), this compound (at 5 µM) was found to effectively block the remaining outward potassium current in Kv2.1⁻/⁻ β cells but did not significantly enhance glucose-stimulated insulin secretion (GSIS).[2]

Modulation of HCN Channels

Further characterization of this compound revealed its effects on HCN channels, which are involved in neuronal and cardiac pacemaking.

This protocol describes the methodology used to assess the impact of this compound on HCN channel activity.

-

Cell Line: HEK293 cells stably expressing human HCN1 or HCN4 channels are used.

-

Electrophysiological Recording:

-

Pipette and Bath Solutions: Similar to those used for Kv1.3 recordings, with appropriate adjustments for studying HCN currents.

-

Recording: Whole-cell patch-clamp recordings are performed.

-

Voltage Protocol: To activate HCN channels, hyperpolarizing voltage steps are applied from a holding potential of -40 mV to test potentials ranging from -50 mV to -140 mV.

-

-

This compound Application: this compound is perfused into the bath at various concentrations.

-

Data Analysis: The amplitude of the hyperpolarization-activated current is measured at each test potential before and after drug application to determine the IC50 for channel block.

Signaling Pathways and Visualizations

The immunomodulatory effects of this compound are rooted in its ability to disrupt the signaling cascade that governs T cell activation.

T Cell Activation Signaling Pathway

The activation of a T cell is initiated by the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This triggers a complex intracellular signaling cascade. The Kv1.3 channel plays a crucial role in this process by maintaining the membrane potential, which provides the necessary driving force for a sustained influx of Ca²⁺ through CRAC channels. This sustained elevation in intracellular Ca²⁺ is essential for the activation of calcineurin, a phosphatase that dephosphorylates the nuclear factor of activated T cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to induce the expression of genes critical for T cell activation, including interleukin-2 (IL-2), leading to proliferation and an effector immune response.

Caption: T Cell Activation Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing T Cell Proliferation

The following diagram illustrates the typical workflow for an in vitro T cell proliferation assay used to evaluate the efficacy of compounds like this compound.

Caption: Workflow for a T cell proliferation assay to evaluate this compound.

Conclusion and Future Directions

The initial exploratory studies on this compound have firmly established its role as a potent and selective blocker of the Kv1.3 potassium channel. This mechanism of action translates into a significant suppression of human T cell activation, highlighting its potential for the development of novel immunomodulatory therapies for autoimmune diseases. The compound's effects on Kv1.4 and HCN channels, while observed at higher concentrations, warrant further investigation to fully understand its complete pharmacological profile and potential off-target effects. Future research should focus on in vivo efficacy and safety studies, as well as exploring the therapeutic potential of this compound in specific autoimmune disease models. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon these initial findings and further elucidate the therapeutic promise of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Immunomodulatory Role of CP-339818 (Tofacitinib)

Introduction

This compound, more commonly known as Tofacitinib, is a pivotal small molecule inhibitor that has significantly advanced the treatment of immune-mediated inflammatory diseases.[1][2] Formerly designated CP-690,550, Tofacitinib was one of the first oral Janus kinase (JAK) inhibitors to be approved for clinical use, notably for the treatment of rheumatoid arthritis (RA) in adults who have an inadequate response or intolerance to methotrexate.[1] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on immune signaling, and the experimental protocols used to elucidate its immunomodulatory properties.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the Janus kinase (JAK) family of tyrosine kinases, which are critical for intracellular signal transduction of numerous cytokines involved in inflammation and immune responses.[3][4] The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][3] Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser degree JAK2, with minimal impact on TYK2.[1]

This inhibition disrupts the JAK-STAT signaling pathway. When cytokines bind to their specific receptors on immune cells, it triggers the activation of receptor-associated JAKs.[3] These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of genes involved in immune cell development, proliferation, and function.[5] By blocking JAK-mediated phosphorylation, Tofacitinib effectively dampens the signaling of a wide range of pro-inflammatory cytokines.[6]

The cytokines affected by Tofacitinib's inhibition of JAK1 and JAK3 include those that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][5] These cytokines are crucial for the development, function, and proliferation of T cells, B cells, and Natural Killer (NK) cells.[5] Additionally, by inhibiting JAK1, Tofacitinib also blocks signaling from cytokines like IL-6 and interferons (IFNs).[1][7]

Quantitative Data on this compound's Activity

The efficacy and selectivity of this compound can be quantified through its half-maximal inhibitory concentration (IC50) values against different JAK isoforms and its clinical effectiveness in patients.

Table 1: In Vitro Kinase Inhibition Profile of Tofacitinib

| Kinase | IC50 (nM) | Selectivity Notes |

| JAK1 | 1 | High Potency |

| JAK2 | 20 | ~20-fold less potent than for JAK1/3 |

| JAK3 | 1 | High Potency |

| TYK2 | >100 | Low Potency |

| Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative from multiple sources. |

Table 2: Clinical Efficacy of Tofacitinib in Rheumatoid Arthritis (Phase III Study)

| Treatment Group | ACR20 Response Rate at Week 12 | p-value vs. Placebo |

| Placebo | 22.0% | - |

| Tofacitinib 5 mg (twice daily) | 59.2% | < 0.0001 |

| Tofacitinib 10 mg (twice daily) | 70.5% | < 0.0001 |

| Adalimumab | 35.9% | 0.105 |

| ACR20 represents a 20% improvement in the American College of Rheumatology criteria. Data adapted from a Phase III trial in RA patients with an inadequate response to methotrexate.[1] |

Experimental Protocols and Methodologies

The immunomodulatory effects of this compound have been characterized using a variety of in vitro and in vivo experimental techniques.

1. Kinase Activity Assay (Biochemical Assay)

-

Objective: To determine the IC50 values of Tofacitinib against isolated JAK enzymes.

-

Methodology: A common method is the Z'-LYTE™ kinase assay.[8]

-

Serially diluted Tofacitinib (in 1% DMSO) is added to a 384-well plate.

-

A kinase reaction buffer containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), ATP, and a peptide substrate is added.

-

The reaction is incubated to allow for phosphorylation.

-

A development reagent is added that specifically cleaves the non-phosphorylated peptide, generating a fluorescent signal.

-

The fluorescence is measured, and the ratio of cleaved to uncleaved substrate is used to calculate the percent of phosphorylation.

-

IC50 values are determined by non-linear regression analysis of the dose-response curve.

-

2. Phospho-STAT Flow Cytometry

-

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in immune cells.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients.[9]

-

Cells are pre-incubated with varying concentrations of Tofacitinib or a vehicle control.

-

Cells are then stimulated with a specific cytokine (e.g., IL-6 to induce pSTAT1, or IL-2 to induce pSTAT5).

-

The stimulation is stopped, and cells are immediately fixed and permeabilized.

-

Cells are stained with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT5) and cell surface markers to identify cell populations (e.g., CD4 for T cells, CD19 for B cells).

-

The level of STAT phosphorylation in different cell populations is quantified using a flow cytometer.[9]

-

References

- 1. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Cardiovascular Events With JAK Inhibitors: Tofacitinib Reduces Synovial and Vascular Inflammation but not the Prothrombotic Effects of Inflammatory Cytokines on Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ard.bmj.com [ard.bmj.com]

A Technical Guide to the Basic Research Applications of CP-339818

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule that has emerged as a valuable pharmacological tool in basic research. Primarily known as a blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4, its applications extend to immunology and neuroscience. By modulating the activity of these channels, this compound allows for the investigation of fundamental physiological processes, including T-lymphocyte activation and neuronal excitability. This technical guide provides an in-depth overview of the core basic research applications of this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Mechanism of Action and Pharmacological Profile

This compound exerts its primary effects by physically occluding the pore of specific ion channels. It is a potent antagonist of the Kv1.3 and Kv1.4 voltage-gated potassium channels.[1][2] The compound preferentially binds to the C-type inactivated state of the Kv1.3 channel.[2] In addition to its effects on Kv channels, this compound also inhibits Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, albeit with lower potency.[1][3]

Quantitative Pharmacological Data

The following table summarizes the inhibitory concentrations (IC50) of this compound against various ion channels, providing a clear overview of its selectivity profile.

| Target Ion Channel | IC50 | Species/Cell Line | Experimental Conditions | Reference(s) |

| Kv1.3 | ~200 nM | Human | Electrophysiology | [1][2] |

| Kv1.4 | ~300 nM | Not Specified | Electrophysiology | [2] |

| HCN1 | 18.9 µM | Human | Automated Electrophysiology (high intracellular Cl⁻) | [1][3] |

| HCN4 | 43.4 µM | Human | Automated Electrophysiology (high intracellular Cl⁻) | [1][3] |

| HCN1 | 26.2 µM | Human | Automated Electrophysiology (low intracellular Cl⁻) | [1] |

| HCN4 | >100 µM | Human | Automated Electrophysiology (low intracellular Cl⁻) | [1] |

| Kv1.1 | 62 µM | Not Specified | Not Specified | [4] |

| Kv1.2 | 14 µM | Not Specified | Not Specified | [4] |

| Kv1.5 | 19 µM | Not Specified | Not Specified | [4] |

| Kv1.6 | 20 µM | Not Specified | Not Specified | [4] |

| Kv3.1 | 17 µM | Not Specified | Not Specified | [4] |

| Kv3.2 | 10 µM | Not Specified | Not Specified | [4] |

| Kv3.4 | 36 µM | Not Specified | Not Specified | [4] |

| Kv4.2 | >10 µM | Not Specified | Not Specified | [4] |

Applications in Immunology: T-Lymphocyte Activation

A primary application of this compound in basic research is the study of T-lymphocyte activation. The Kv1.3 channel is highly expressed in T-cells and plays a crucial role in maintaining the membrane potential necessary for sustained calcium influx upon T-cell receptor (TCR) stimulation. By blocking Kv1.3, this compound depolarizes the T-cell membrane, which in turn reduces the driving force for calcium entry through store-operated calcium channels. This attenuation of the intracellular calcium signal inhibits the activation of downstream signaling pathways, ultimately leading to the suppression of T-cell activation, proliferation, and cytokine production.[1][5]

Signaling Pathway: Kv1.3 Blockade and Inhibition of T-Cell Activation

The following diagram illustrates the signaling cascade initiated by TCR engagement and how this compound intervenes to suppress T-cell activation.

Experimental Protocols

This protocol describes a method to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution, which is measured by flow cytometry.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound stock solution (in DMSO)

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)

-

CFSE (stock solution in DMSO)

-

Phosphate Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. If using isolated T-cells, further purify using magnetic-activated cell sorting (MACS).

-

CFSE Labeling: a. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in PBS containing 0.1% BSA. b. Add CFSE to a final concentration of 0.25 µM and incubate for 10 minutes at 37°C.[6] c. Quench the staining by adding 5 volumes of complete RPMI-1640 medium. d. Centrifuge the cells, wash with complete medium, and resuspend at 1 x 10⁶ cells/mL.[6]

-

Cell Stimulation and Treatment: a. Plate the CFSE-labeled cells in a 96-well plate. b. Add this compound at various concentrations. Include a vehicle control (DMSO). c. Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 5 µL of Dynal anti-CD3/CD28 beads per 1 x 10⁶ cells).[6]

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis: a. Harvest the cells and wash with FACS buffer. b. Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel. c. Analyze the data by gating on the lymphocyte population and observing the dilution of the CFSE signal, which indicates cell division.

This protocol details the measurement of intracellular calcium mobilization in T-cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Isolated T-cells

-

Hanks' Balanced Salt Solution (HBSS) with 1% BSA

-

Fura-2 AM (stock solution in DMSO)

-

Pluronic F-127 (optional, to aid dye loading)

-

This compound stock solution (in DMSO)

-

T-cell activator (e.g., anti-CD3 antibody, ionomycin)

-

Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Loading with Fura-2 AM: a. Resuspend T-cells in HBSS with 1% BSA. b. Add Fura-2 AM to a final concentration of 1-5 µg/mL.[7] A small amount of Pluronic F-127 can be added to improve dye solubility. c. Incubate for 30-45 minutes at room temperature in the dark.[7] d. Wash the cells twice with HBSS to remove extracellular dye.[7]

-

Treatment and Stimulation: a. Resuspend the Fura-2 AM-loaded cells in HBSS. b. Pre-incubate the cells with the desired concentration of this compound or vehicle control. c. Initiate calcium imaging, recording the baseline fluorescence ratio (340/380 nm). d. Add a T-cell activator (e.g., anti-CD3 antibody) and continue recording the fluorescence ratio to measure changes in intracellular calcium concentration.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340 nm / 380 nm) over time. b. An increase in this ratio corresponds to an increase in intracellular calcium concentration.

This protocol describes the quantification of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Isolated T-cells or PBMCs

-

Complete RPMI-1640 medium

-

This compound stock solution (in DMSO)

-

T-cell activators (e.g., anti-CD3/CD28 antibodies, PMA and ionomycin)

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Cell Culture and Treatment: a. Plate T-cells or PBMCs in a 96-well culture plate at a density of 1-2 x 10⁶ cells/mL. b. Add this compound at various concentrations, including a vehicle control. c. Stimulate the cells with T-cell activators. d. Incubate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

-

ELISA: a. Follow the manufacturer's protocol for the specific cytokine ELISA kit. b. This typically involves coating the ELISA plate with a capture antibody, blocking non-specific binding, adding the cell culture supernatants, adding a biotinylated detection antibody, followed by streptavidin-HRP, and finally adding a substrate to produce a colorimetric signal.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of the cytokine in each sample is determined by comparison to a standard curve.

Applications in Neuroscience

This compound's inhibitory activity on Kv1.4 and HCN channels makes it a useful tool for neuroscience research.

-

Kv1.4 Channels: These channels are expressed in various brain regions and are involved in regulating neuronal excitability and synaptic plasticity. As this compound blocks Kv1.4, it can be used to investigate the role of this channel in these processes.

-

HCN Channels: HCN channels are responsible for the hyperpolarization-activated current (Ih) that plays a critical role in neuronal pacemaking, dendritic integration, and synaptic transmission.[8][9] this compound's ability to block HCN channels, particularly HCN1, allows for the pharmacological dissection of their contribution to neuronal function.[3] Studies have implicated HCN channels in various neurological and psychiatric conditions, making pharmacological tools like this compound valuable for preclinical research.[9]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for using this compound to study its effects on ion channels in neurons using the whole-cell patch-clamp technique.

Materials:

-

Neuronal cell culture or acute brain slices

-

Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons

-

Intracellular (pipette) solution

-

This compound stock solution (in DMSO)

-

Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

Procedure:

-

Preparation: a. Prepare acute brain slices or cultured neurons for recording. b. Continuously perfuse the recording chamber with oxygenated aCSF or extracellular solution.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Obtaining a Whole-Cell Recording: a. Approach a neuron with the patch pipette and apply positive pressure. b. Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal. c. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Data Acquisition: a. In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV). b. Apply a voltage protocol to elicit the currents of interest (e.g., a series of depolarizing steps to activate Kv channels or hyperpolarizing steps to activate HCN channels). c. Record baseline currents.

-

Drug Application: a. Perfuse the recording chamber with a solution containing this compound at the desired concentration. b. Continue to apply the voltage protocol and record the currents in the presence of the compound.

-

Data Analysis: Analyze the recorded currents to determine the effect of this compound on channel amplitude, kinetics, and voltage-dependence.

Experimental Workflows and Logical Relationships

Workflow for High-Throughput Screening of Kv1.3 Inhibitors

The following diagram outlines a typical workflow for a high-throughput screen to identify novel Kv1.3 inhibitors, followed by secondary and functional assays for confirmation and characterization.

Logical Relationships of this compound Applications

This diagram illustrates the logical connections between the molecular targets of this compound and its diverse applications in basic research.

Conclusion

This compound is a versatile and selective pharmacological tool with significant applications in basic research. Its ability to potently block Kv1.3 channels has made it instrumental in elucidating the molecular mechanisms of T-cell activation and has provided a rationale for targeting this channel in autoimmune and inflammatory diseases. Furthermore, its activity against Kv1.4 and HCN channels opens avenues for its use in neuroscience to probe the complex roles of these channels in neuronal function and dysfunction. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound by researchers in their ongoing investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Novel pharmacological activity of loperamide and CP-339,818 on human HCN channels characterized with an automated electrophysiology assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Suppressing Kv1.3 Ion Channel Activity with a Novel Small Molecule Inhibitor Ameliorates Inflammation in a Humanised Mouse Model of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brainvta.tech [brainvta.tech]

- 8. The Role of HCN Channels on Membrane Excitability in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCN channels in behavior and neurological disease: too hyper, or not active enough? - PMC [pmc.ncbi.nlm.nih.gov]

CP-339818: A Technical Guide for the Study of Potassium Channelopathies

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-339818 is a potent, non-peptide small molecule inhibitor of the voltage-gated potassium channels Kv1.3 and Kv1.4. Its preferential blockade of the C-type inactivated state of these channels, particularly Kv1.3, has established it as a valuable pharmacological tool. This is especially relevant in the field of immunology, where Kv1.3 channels play a crucial role in the activation and proliferation of T-lymphocytes. Consequently, this compound is instrumental in the investigation of T-cell mediated autoimmune disorders and other potassium channelopathies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its application, and a discussion of its use in relevant disease models.

Introduction

Voltage-gated potassium (Kv) channels are a diverse group of transmembrane proteins essential for regulating cellular excitability and signaling in a wide range of tissues. The Kv1.3 channel, a member of the Shaker family, is of particular interest due to its high expression in effector memory T-cells (TEM), which are key mediators in many autoimmune diseases. By controlling potassium efflux, Kv1.3 channels help maintain the negative membrane potential required for sustained calcium influx, a critical step in T-cell activation and proliferation.

This compound emerges as a selective blocker of Kv1.3, and to a lesser extent Kv1.4, making it a powerful tool for dissecting the physiological and pathological roles of these channels. Its ability to suppress T-cell activation underscores its potential for studying and potentially treating autoimmune conditions such as multiple sclerosis, rheumatoid arthritis, and type 1 diabetes.

Mechanism of Action

This compound exerts its inhibitory effect by preferentially binding to the C-type inactivated state of the Kv1.3 channel.[1][2] This state-dependent binding is a key feature of its mechanism, implying that the channel must first open and then enter an inactivated conformation before the drug can bind with high affinity. This "use-dependent" blockade means that the inhibitory effect of this compound is more pronounced in cells that are actively firing, such as chronically activated T-cells in an inflammatory environment.

The blockade of potassium efflux by this compound leads to membrane depolarization. In T-lymphocytes, this depolarization reduces the electrochemical driving force for calcium entry through store-operated calcium channels (CRAC), thereby attenuating the sustained increase in intracellular calcium required for the activation of downstream signaling pathways, such as the calcineurin-NFAT pathway, which is essential for cytokine production and T-cell proliferation.

Quantitative Data

The following tables summarize the in vitro potency and selectivity of this compound against various potassium channels.

Table 1: In Vitro Potency of this compound

| Target Channel | IC50 (nM) | Cell Line | Assay Method |

| Kv1.3 | ~200 | Mammalian cells | Electrophysiology |

| Kv1.4 | ~300 | Mammalian cells | Electrophysiology |

Data compiled from multiple sources.[1][2]

Table 2: Selectivity Profile of this compound

| Channel | IC50 (µM) |

| Kv1.1 | >10 |

| Kv1.2 | >10 |

| Kv1.5 | >10 |

| Kv1.6 | >10 |

| Kv3.1-4 | >10 |

| Kv4.2 | >10 |

Data indicates significantly weaker blocking effects on other Kv channels.[1]

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The diagram below illustrates the central role of the Kv1.3 channel in T-cell activation and the mechanism by which this compound interferes with this process.

Caption: Role of Kv1.3 in T-cell activation and its inhibition by this compound.

Experimental Workflow: Electrophysiology

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on Kv1.3 channels using whole-cell patch-clamp electrophysiology.

Caption: Workflow for electrophysiological analysis of this compound.

Experimental Workflow: T-Cell Proliferation Assay

This diagram illustrates the steps involved in a T-cell proliferation assay to evaluate the immunosuppressive activity of this compound.

Caption: Workflow for T-cell proliferation assay using this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for the study of this compound on Kv1.3 channels expressed in a stable cell line (e.g., L929 fibroblasts).

Materials:

-

Cell Line: L929 cells stably expressing human Kv1.3.

-

External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 145 KF, 2 MgCl2, 10 HEPES, 10 EGTA (pH 7.2 with KOH).

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch Pipettes: 2-4 MΩ resistance when filled with internal solution.

-

Electrophysiology Rig: Amplifier, digitizer, micromanipulator, and perfusion system.

Procedure:

-

Culture Kv1.3-expressing L929 cells on glass coverslips.

-

Transfer a coverslip to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments for 200 ms).

-

Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

-

Perfuse the cell with the this compound containing external solution for 2-5 minutes to allow for drug equilibration.

-

Record Kv1.3 currents using the same voltage-step protocol as in step 5.

-

To assess recovery, perfuse the cell with the drug-free external solution.

-

Analyze the data by measuring the peak current amplitude at a specific voltage step (e.g., +40 mV) before and after drug application to determine the percentage of inhibition.

-

Construct a concentration-response curve to calculate the IC50 value.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of this compound to inhibit the proliferation of human T-lymphocytes.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

Complete RPMI-1640 Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

CFSE (Carboxyfluorescein succinimidyl ester): Stock solution in DMSO.

-

Stimulating Antibodies: Anti-human CD3 (plate-bound) and anti-human CD28 (soluble).

-

This compound Stock Solution: 10 mM in DMSO.

-

96-well culture plates.

-

Flow Cytometer.

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the wells with PBS before use.

-

Cell Preparation and Labeling:

-

Resuspend isolated PBMCs in PBS at a concentration of 1-10 x 106 cells/mL.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

-

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete RPMI-1640 medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

-

Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

-

Prepare serial dilutions of this compound in complete RPMI-1640 medium and add them to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).

-

Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all stimulated wells.

-

Include unstimulated control wells (no antibodies).

-

-

Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from the wells.

-

Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

-

Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

Analyze the data using appropriate software to model the CFSE dilution profiles and calculate proliferation indices.

-

Application in Disease Models: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human multiple sclerosis. The disease is induced in susceptible rodent strains by immunization with myelin-derived proteins or peptides, leading to an autoimmune response against the central nervous system, characterized by inflammation, demyelination, and progressive paralysis.

Given the upregulation of Kv1.3 channels on autoreactive T-cells in multiple sclerosis, this compound can be a valuable tool to study the therapeutic potential of Kv1.3 blockade in this disease model.

Typical Experimental Design:

-

Animal Model: C57BL/6 mice or Lewis rats.

-

Induction of EAE: Immunization with MOG35-55 peptide in Complete Freund's Adjuvant, followed by injections of pertussis toxin.

-

Treatment: Administration of this compound (e.g., via oral gavage or intraperitoneal injection) can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

-

Outcome Measures:

-

Clinical Scoring: Daily monitoring of disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund).

-

Histopathology: Analysis of spinal cord sections for inflammatory infiltrates and demyelination (e.g., using H&E and Luxol Fast Blue staining).

-

Immunological Analysis: Isolation of immune cells from the CNS and spleen to analyze T-cell activation, cytokine production, and proliferation in response to myelin antigens.

-

While specific in vivo efficacy data for this compound in EAE models is not extensively reported in the readily available literature, studies with other selective Kv1.3 blockers have demonstrated a significant reduction in clinical scores and CNS inflammation, providing a strong rationale for the use of this compound in such studies.

Conclusion

This compound is a well-characterized and valuable pharmacological tool for researchers studying the role of Kv1.3 and Kv1.4 potassium channels in health and disease. Its ability to selectively inhibit T-cell activation and proliferation makes it particularly useful for investigating the pathophysiology of autoimmune disorders and for the preclinical evaluation of Kv1.3-targeted therapeutic strategies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of potassium channelopathies.

References

Methodological & Application

Application Notes and Protocols for CP-339818 in Whole-Cell Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of CP-339818, a potent blocker of the voltage-gated potassium channel Kv1.3, in whole-cell patch clamp experiments. This document is intended for researchers in academia and industry investigating ion channel function, T-lymphocyte physiology, and the development of therapeutics targeting autoimmune diseases.

Introduction

This compound is a non-peptide small molecule that selectively blocks the Kv1.3 potassium channel, with a reported IC50 of approximately 200 nM.[1] This channel is a key regulator of membrane potential in T-lymphocytes and is implicated in T-cell activation and proliferation. Consequently, Kv1.3 has emerged as a significant therapeutic target for autoimmune disorders. This compound exhibits a state-dependent block, preferentially binding to the C-type inactivated state of the Kv1.3 channel. Understanding the electrophysiological interaction of this compound with Kv1.3 is crucial for elucidating its mechanism of action and for the development of novel immunomodulatory drugs. Whole-cell patch clamp is the gold-standard technique for characterizing these interactions with high fidelity.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with Kv1.3 channels.

| Parameter | Value | Cell Type | Reference |

| IC50 | ~200 nM | Human T-cells | [1] |

| Target Selectivity | Kv1.3 > Kv1.4 >> Kv1.1, Kv1.2, Kv1.5, Kv1.6, Kv3.1-4, Kv4.2 | Various | [1] |